molecular formula C17H15NO2 B3301552 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid CAS No. 910467-93-5

4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid

Cat. No.: B3301552
CAS No.: 910467-93-5
M. Wt: 265.31 g/mol
InChI Key: MIIJNMCYFPMFJT-UHFFFAOYSA-N
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Description

4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid is an organic compound known for its unique structural properties and applications in various scientific fields This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzoic acid moiety through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid typically involves a multi-step process. One common method starts with the reaction of 4-dimethylaminobenzaldehyde with an appropriate acetylene compound under basic conditions to form the ethynyl intermediate. This intermediate is then subjected to a coupling reaction with a benzoic acid derivative, often using palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ethynyl linkage provides rigidity and planarity to the molecule. These structural features enable the compound to bind selectively to target proteins and enzymes, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the ethynyl linkage in 4-((4-(Dimethylamino)phenyl)ethynyl)benzoic acid distinguishes it from other similar compounds. This linkage imparts unique electronic and steric properties, enhancing its reactivity and binding affinity in various applications.

Properties

IUPAC Name

4-[2-[4-(dimethylamino)phenyl]ethynyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(10-6-13)17(19)20/h5-12H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIJNMCYFPMFJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301229591
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910467-93-5
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910467-93-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[2-[4-(Dimethylamino)phenyl]ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301229591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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